2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one
Description
2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one is a pyrimidinone derivative characterized by a chloroacetyl-substituted phenylaminopropyl side chain. The compound’s molecular formula is C₁₇H₂₀ClN₅O₂, with a molecular weight of 361.83 g/mol. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous pyrimidinone syntheses in (Schemes 5–6).
Properties
CAS No. |
2499-51-6 |
|---|---|
Molecular Formula |
C16H19ClN4O2 |
Molecular Weight |
334.80 g/mol |
IUPAC Name |
2-amino-5-[3-[4-(2-chloroacetyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-13(15(23)21-16(18)20-10)3-2-8-19-12-6-4-11(5-7-12)14(22)9-17/h4-7,19H,2-3,8-9H2,1H3,(H3,18,20,21,23) |
InChI Key |
VIDQKZMKQZGFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with 4-aminophenylpropylamine, followed by cyclization with 2-amino-4,6-dimethylpyrimidine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloroacetyl group can be reduced to an alcohol or amine.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, amines, and various substituted pyrimidines. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Scientific Research Applications
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and physicochemical comparisons with four related compounds:
Physicochemical and Pharmacokinetic Profiles
- Solubility : Analog 3’s pyridine ring improves aqueous solubility (~15 mg/mL) compared to the target compound (~5 mg/mL), which may require formulation optimization for in vivo studies .
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